molecular formula C10H10ClFO B8304702 3-(4-Fluorophenyl)butyryl chloride

3-(4-Fluorophenyl)butyryl chloride

Cat. No.: B8304702
M. Wt: 200.64 g/mol
InChI Key: HEHBPNLVFMFXNS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)butyryl chloride is an organofluorine compound characterized by a butyryl chloride backbone substituted with a 4-fluorophenyl group at the third carbon. This compound is primarily utilized in synthetic organic chemistry as an acylating agent or intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity and stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

3-(4-fluorophenyl)butanoyl chloride

InChI

InChI=1S/C10H10ClFO/c1-7(6-10(11)13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

HEHBPNLVFMFXNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)Cl)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-fluorophenyl)butyryl chloride with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Molecular Formula Substituents Key Properties Applications
This compound C₁₀H₁₀ClFO 4-Fluorophenyl at C3 High electrophilicity due to fluorine; moderate stability under anhydrous conditions Pharmaceutical intermediates, acylating agent
4-Chlorobutyryl chloride C₄H₆Cl₂O Chlorine at C4 High reactivity in chlorination reactions; forms polychloro derivatives Precursor for surfactants, agrochemicals
2-(4-Chlorophenyl)-3-methylbutanoyl chloride C₁₁H₁₂Cl₂O 4-Chlorophenyl at C2; methyl at C3 Steric hindrance from methyl group reduces reaction rates Specialty polymer synthesis, chiral intermediates
3-Chlorobutyryl chloride C₄H₆Cl₂O Chlorine at C3 Intermediate in photochlorination; isomerizes to 4-chloro derivatives Synthesis of dichlorinated butyryl compounds

Key Findings:

Substituent Position and Electronic Effects :

  • The 4-fluorophenyl group in this compound enhances electron withdrawal, increasing its electrophilicity compared to chlorinated analogs like 4-chlorobutyryl chloride . This makes it more reactive in nucleophilic acyl substitutions.
  • Chlorine at C4 (as in 4-chlorobutyryl chloride) promotes polychlorination under UV light, leading to mixtures of 3,4-dichloro and 3,3-dichloro derivatives .

Steric and Metabolic Considerations: Compounds with methyl groups (e.g., 2-(4-chlorophenyl)-3-methylbutanoyl chloride) exhibit steric hindrance, slowing reaction kinetics but improving stereochemical control in asymmetric syntheses .

Synthetic Utility :

  • This compound is inferred to participate in Friedel-Crafts acylations or peptide couplings, similar to its chlorinated counterparts.
  • 4-Chlorobutyryl chloride serves as a model for understanding isomer distribution in chlorination reactions, with 3-chloro isomers dominating early reaction stages .

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